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Compound of Interest

Compound Name: Dapagliflozin-d4

Cat. No.: B15559266

A comprehensive review of dapagliflozin's pharmacokinetic profile reveals significant variability
across different patient populations, underscoring the importance of individualized dosing
considerations in clinical practice. This guide provides a detailed comparison of dapagliflozin's
absorption, distribution, metabolism, and excretion in healthy individuals and those with type 2
diabetes, renal impairment, and hepatic impairment, supported by experimental data and
standardized study protocols.

Comparative Pharmacokinetic Parameters

The systemic exposure to dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2)
inhibitor, is notably influenced by the underlying health status of the patient. While generally
well-tolerated, conditions affecting renal and hepatic function can alter the drug's
pharmacokinetic profile, leading to increased plasma concentrations.

Orally administered dapagliflozin is rapidly absorbed, typically reaching peak plasma
concentrations (Cmax) within two hours.[1][2] Its oral bioavailability is approximately 78%.[1]
Dapagliflozin is extensively distributed throughout the body, with a mean volume of distribution
of 118 liters.[1] Metabolism is primarily mediated by UGT1A9, leading to the formation of an
inactive metabolite, dapagliflozin 3-O-glucuronide.[1][3] Less than 2% of the parent drug is
excreted unchanged in the urine.[1] The terminal half-life of a 10 mg dose is approximately 12.9
hours.[1]

Interestingly, the pharmacokinetics of dapagliflozin are comparable between patients with type
1 and type 2 diabetes mellitus.[4][5] No clinically significant differences in dapagliflozin
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exposure have been observed based on age, race, sex, or body weight.[1] Furthermore, co-
administration with other common antidiabetic medications such as metformin, pioglitazone,
glimepiride, or sitagliptin does not necessitate dose adjustments.[6]

However, renal and hepatic impairment significantly impact dapagliflozin's pharmacokinetics.

Impact of Renal Impairment

Patients with renal impairment exhibit increased systemic exposure to dapagliflozin. As kidney
function declines, the plasma concentrations of both dapagliflozin and its inactive metabolite,
dapagliflozin 3-O-glucuronide, incrementally increase.[3][7]

In individuals with mild, moderate, and severe renal impairment, the steady-state Cmax for
dapagliflozin was found to be 4%, 6%, and 9% higher, respectively, compared to those with
normal renal function.[3][7] The area under the curve (AUC) also showed a corresponding
increase.[3][7] A population pharmacokinetic model revealed that the median AUC was 1.6-fold
higher in adults with chronic kidney disease (CKD) and type 2 diabetes compared to those with
type 2 diabetes alone.[8] Compared to individuals with normal kidney function, the median AUC
was 2.4-fold higher in patients with CKD and an estimated glomerular filtration rate (eGFR) of
15-29 mL/min/1.73 m2.[8][9] Despite these increases, no significant accumulation of
dapagliflozin was observed in patients with stage 4 CKD after multiple doses.[10]

Impact of Hepatic Impairment

The degree of hepatic impairment correlates with systemic exposure to dapagliflozin.[11][12] In
patients with mild, moderate, and severe hepatic impairment, mean dapagliflozin Cmax values
were 12% lower, 12% higher, and 40% higher, respectively, compared to healthy subjects.[11]
[12] The corresponding mean AUC values were 3%, 36%, and 67% higher.[11][12]

The following table summarizes the key pharmacokinetic parameters of dapagliflozin across
these patient populations.
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Cmax (Compared

AUC (Compared to

Patient Population Key Findings
to Healthy) Healthy)
Baseline
Healthy Volunteers Reference Reference pharmacokinetic

profile established.

Type 2 Diabetes

No clinically relevant

difference[1]

No clinically relevant

difference[1]

Pharmacokinetics are
similar to healthy

subjects.

Type 1 Diabetes

Comparable to Type 2
Diabetes[4][5]

Comparable to Type 2
Diabetes[4][5]

No significant
difference in exposure

compared to T2DM.

Mild Renal Impairment

4% higher[3][7]

Increased[3][7]

Modest increase in

systemic exposure.

Moderate Renal

Impairment

6% higher[3][7]

Increased[3][7]

Moderate increase in

systemic exposure.

Severe Renal

9% higher[3][7]

2.4-fold higher (eGFR

Substantial increase

Impairment 15-29)[8][9] in systemic exposure.
Mild Hepatic ] Minimal impact on

) 12% lower[11][12] 3% higher[11][12]
Impairment overall exposure.

Moderate Hepatic

Impairment

12% higher[11][12]

36% higher[11][12]

Moderate increase in

systemic exposure.

Severe Hepatic

Impairment

40% higher[11][12]

67% higher[11][12]

Significant increase in

systemic exposure.

Experimental Protocols

The pharmacokinetic data presented were derived from a series of clinical trials employing

standardized methodologies. The core components of these study designs are outlined below.

Study Design
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The majority of these comparative analyses were conducted as open-label, parallel-group, or
crossover studies.[6][11][12] Participants were typically categorized into groups based on their
health status (e.g., healthy, type 2 diabetes) or the degree of organ impairment (e.g., mild,
moderate, or severe renal or hepatic impairment).[3][7][11][12] For impairment studies, healthy
control subjects were often matched for age, weight, sex, and smoking status.[11][12]

Dosing and Administration

In single-dose studies, participants typically received a 10 mg or 50 mg oral dose of
dapagliflozin.[3][7][10][11][12] For multiple-dose studies, a once-daily regimen of 10 mg or 20
mg was common.[3][7][10]

Sample Collection and Bioanalysis

Serial blood samples were collected from participants at predefined intervals over a period of
up to 72 hours post-dose to characterize the full pharmacokinetic profile.[6] Plasma
concentrations of dapagliflozin and its major metabolite, dapagliflozin 3-O-glucuronide, were
determined using validated high-performance liquid chromatography-tandem mass
spectrometry (HPLC-MS/MS) methods.

Pharmacokinetic Analysis

Standard non-compartmental or population pharmacokinetic (popPK) modeling approaches
were used to analyze the plasma concentration-time data.[4][5][8][9] Key pharmacokinetic
parameters calculated included Cmax, AUC from time zero to the last measurable
concentration (AUCt), AUC from time zero to infinity (AUCinf), time to Cmax (Tmax), and
terminal half-life (t1/2).

Visualizing the Pharmacokinetic Study Workflow

The logical flow of a typical pharmacokinetic study, from initial planning to final data analysis, is
a critical component of drug development research. The following diagram illustrates this
standardized workflow.
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Caption: Workflow of a typical clinical pharmacokinetic study.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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